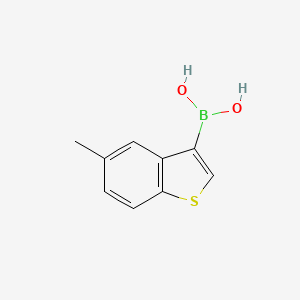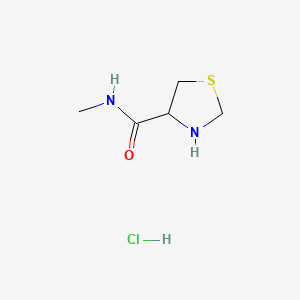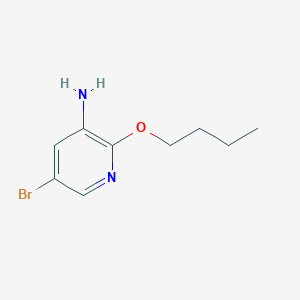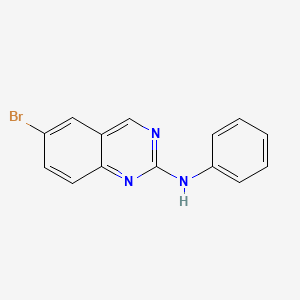
6-bromo-N-phenylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-phenylquinazolin-2-amine is a quinazoline derivative with a molecular formula of C14H10BrN3 and a molecular weight of 300.15 g/mol . Quinazoline derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
Preparation Methods
The synthesis of 6-bromo-N-phenylquinazolin-2-amine typically involves the reaction of 6-bromo-2-aminobenzonitrile with aniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Bromo-N-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its anti-cancer properties have been explored, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 6-bromo-N-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets, leading to various biological effects. For example, its anti-cancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
6-Bromo-N-phenylquinazolin-2-amine can be compared with other quinazoline derivatives, such as:
6-Chloro-N-phenylquinazolin-2-amine: Similar structure but with a chlorine atom instead of a bromine atom.
6-Fluoro-N-phenylquinazolin-2-amine: Similar structure but with a fluorine atom instead of a bromine atom.
6-Iodo-N-phenylquinazolin-2-amine: Similar structure but with an iodine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific biological activities and the potential for targeted drug development .
Properties
Molecular Formula |
C14H10BrN3 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
6-bromo-N-phenylquinazolin-2-amine |
InChI |
InChI=1S/C14H10BrN3/c15-11-6-7-13-10(8-11)9-16-14(18-13)17-12-4-2-1-3-5-12/h1-9H,(H,16,17,18) |
InChI Key |
GEINBMVGFZDDIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615571.png)
![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)

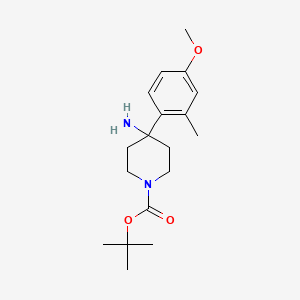

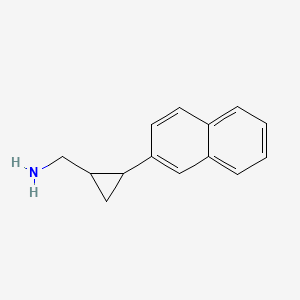
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)
